molecular formula C17H24OS B13093286 1-(1-(Phenylthio)cyclopropyl)cyclooctanol

1-(1-(Phenylthio)cyclopropyl)cyclooctanol

Cat. No.: B13093286
M. Wt: 276.4 g/mol
InChI Key: YKVGNWQCYOBEAC-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl (B3062369) and Cyclooctanol (B1193912) Architectures in Contemporary Organic Chemistry

The cyclopropyl group is a fundamental structural unit in organic chemistry, characterized by its three-membered ring structure with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.mewikipedia.org This high degree of angle strain endows cyclopropanes with enhanced reactivity compared to larger cycloalkanes, making them valuable synthetic intermediates. fiveable.me The bonding in cyclopropanes is often described using the Walsh or Coulson-Moffitt models, which highlight the significant p-orbital character of the C-C bonds, giving the ring properties reminiscent of a carbon-carbon double bond. fiveable.mewikipedia.orgstackexchange.com This unique electronic nature allows the cyclopropyl group to stabilize adjacent carbocations and participate in various ring-opening reactions, rearrangements, and cycloadditions. fiveable.meresearchgate.netnih.gov Consequently, the cyclopropane (B1198618) motif is incorporated into numerous natural products and pharmaceutical agents to enhance metabolic stability, improve potency, and reduce off-target effects. fiveable.mescientificupdate.com

Cyclooctanol and its parent hydrocarbon, cyclooctane (B165968), are important intermediates in industrial and pharmaceutical synthesis. guidechem.com As an eight-membered ring, cyclooctane exists in several conformations, such as the boat-chair, which is the most stable. The functionalization of this ring system to produce derivatives like cyclooctanol and cyclooctanone (B32682) provides entry points to a variety of complex molecules. guidechem.com For instance, cyclooctanol is a key precursor for cyclooctanone, which is used in the synthesis of fragrances and pharmaceuticals, including the anti-schizophrenia drug blonanserin. guidechem.comgoogle.com The synthesis of cyclooctanol itself is often achieved through processes like the reaction of cyclooctene (B146475) with formic acid followed by hydrolysis. google.com

Table 1: Comparison of Cyclopropyl and Cyclooctyl Moieties

FeatureCyclopropyl GroupCyclooctyl Group
Ring Size 3 Carbon Atoms8 Carbon Atoms
Bond Angles ~60°~109.5° (approaching ideal)
Ring Strain HighLow to Moderate
Reactivity High; prone to ring-openingModerate; typical of alkanes
Key Applications Synthetic intermediate, pharma building block fiveable.mescientificupdate.comPrecursor for industrial chemicals, fragrances guidechem.com

Strategic Significance of Thioether Moieties in Complex Molecular Construction

Thioethers, or sulfides, are a class of organosulfur compounds that play a crucial role in modern organic synthesis. pku.edu.cntaylorandfrancis.com The thioether linkage is found in a range of natural products and active pharmaceutical ingredients (APIs), such as the antipsychotic medicine Seroquel. pku.edu.cnacsgcipr.org In synthetic chemistry, thioethers are prized for their stability and diverse reactivity. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are themselves important functional groups and versatile synthetic handles. acsgcipr.orgresearchgate.net

The phenylthio group (PhS-), in particular, is of strategic importance. It can act as a stabilizing group for adjacent carbanions, facilitating C-C bond formation. This is a cornerstone of "umpolung" or reactivity inversion strategies. For instance, treatment of a precursor like cyclopropyl phenyl sulfide (B99878) with a strong base can generate a nucleophilic carbanion (e.g., 1-lithiocyclopropyl phenyl sulfide) that can react with various electrophiles. researchgate.netunica.it Furthermore, the thioether group can serve as a leaving group or participate in rearrangements, and its synthesis is well-established through methods like Sₙ2 reactions, SₙAr, and metal-catalyzed thiolations. acsgcipr.org The development of C-H functionalization strategies to form C-S bonds has further expanded the toolkit for installing this valuable moiety. pku.edu.cnresearchgate.net

Historical Development of Synthetic Methodologies for Cyclopropane and Cyclooctanol Derivates with Peripheral Functionalization

The synthesis of functionalized cyclopropanes has been a subject of intense research for decades. bulletin.am One of the most classic and enduring methods is the Simmons-Smith reaction, which typically uses a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes. rsc.org Another historically significant approach involves the addition of carbenes, often generated from diazo compounds in the presence of transition-metal catalysts like copper or rhodium, to olefins. rsc.orgresearchgate.net

Over time, these foundational methods have been refined and new strategies have emerged. Intramolecular cyclization reactions, such as those involving homoallylic leaving groups or radical-mediated processes, have provided powerful routes to complex, embedded cyclopropane rings. rsc.org The Kulinkovich reaction, which uses Grignard reagents in the presence of titanium(IV) isopropoxide to react with esters, has become a valuable method for synthesizing cyclopropanols. organic-chemistry.org These advancements have expanded the scope of accessible cyclopropane derivatives, allowing for precise control over stereochemistry and functional group tolerance. bulletin.amrsc.org

The synthesis of functionalized cyclooctanol derivatives has also evolved. Early methods often relied on the functionalization of cyclooctane itself or the manipulation of cyclooctene. A well-documented industrial process involves the synthesis of cyclooctanol from cyclooctene via a cyclooctyl formate (B1220265) intermediate, which is subsequently hydrolyzed. google.com Modern synthetic chemistry employs a wider array of techniques, including catalytic oxidation of cyclooctane and stereoselective additions to cyclooctanone, to access a diverse range of substituted cyclooctanols. guidechem.com

Rationale for Investigating 1-(1-(Phenylthio)cyclopropyl)cyclooctanol: Bridging Structural Motifs and Enabling Novel Transformations

The rationale for the synthesis and study of this compound stems from its identity as a specialized cyclopropylcarbinol. Cyclopropylcarbinols are known to undergo a variety of synthetically useful transformations, most notably acid-catalyzed ring-opening or rearrangement reactions. nih.govchemrxiv.org The high strain energy of the cyclopropane ring provides a potent thermodynamic driving force for these processes.

In this specific molecule, the presence of the phenylthio group on the same carbon as the hydroxyl-bearing cyclooctyl group creates a highly functionalized tertiary alcohol. This arrangement is poised for unique reactivity. The phenylthio group can electronically influence the stability of potential cationic intermediates formed during a reaction, thereby directing the course of a rearrangement. For example, upon protonation of the hydroxyl group and subsequent loss of water, a tertiary carbocation adjacent to the cyclopropane ring would form. This intermediate could then undergo several possible transformations:

Ring Expansion: The cyclopropane ring could open to relieve strain, leading to the formation of a four-membered ring, specifically a substituted cyclobutanone (B123998) derivative. This type of cyclopropylcarbinyl-cyclobutyl rearrangement is a powerful method for constructing cyclobutanes. researchgate.net

Fragmentation/Ring Opening: The cyclopropane C-C bonds could cleave to yield an unsaturated, open-chain product. nih.govresearchgate.net The phenylthio group could serve to stabilize intermediates or be retained in the final product for further manipulation.

Nucleophilic Trapping: The intermediate cation could be trapped by other nucleophiles present in the reaction medium.

The combination of the cyclopropylcarbinol system with the activating and directing potential of the phenylthio substituent makes this compound a compelling target for methodological studies aimed at developing new pathways to complex carbocyclic and heterocyclic systems.

Table 2: Potential Reaction Pathways for this compound

Reaction TypeProposed IntermediatePotential Product ClassSynthetic Utility
Ring Expansion Cyclopropylcarbinyl CationSubstituted CyclobutanonesAccess to strained four-membered rings
Ring Opening Homoallylic CationFunctionalized AlkenesLinear structures with preserved functionality
Rearrangement Tertiary CarbocationSpirocyclic CompoundsConstruction of complex spiro-architectures

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to explore its synthesis and subsequent reactivity, particularly in rearrangement and ring-expansion reactions. The scope of such an investigation would encompass several key areas:

Development of an Efficient Synthesis: The first goal is to establish a reliable and high-yielding synthetic route to the target molecule. A likely approach involves the generation of a 1-(phenylthio)cyclopropyl anion or organometallic reagent, followed by its nucleophilic addition to cyclooctanone.

Exploration of Reaction Chemistry: The core of the research would involve subjecting this compound to a variety of reaction conditions, especially acidic (both Brønsted and Lewis acids), to induce and study its rearrangement pathways. unica.it

Product Characterization and Mechanistic Studies: A critical objective is the isolation and thorough characterization of the resulting products. This would be coupled with mechanistic investigations to understand how the substrate's unique structure dictates the reaction outcomes.

Evaluation of Synthetic Utility: The ultimate aim is to demonstrate the synthetic utility of the transformations discovered. This involves showcasing how the products derived from this compound can serve as building blocks for more complex molecular targets, thereby expanding the synthetic chemist's toolkit. Research into related arylthio-cyclopropyl carbonyl compounds has already highlighted their versatility in accessing sulfoxides, sulfones, oxiranes, and carboxylic acid derivatives. researchgate.netnih.gov

By systematically investigating this molecule, researchers can uncover new fundamental reaction pathways and provide novel strategies for the construction of valuable and complex organic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24OS

Molecular Weight

276.4 g/mol

IUPAC Name

1-(1-phenylsulfanylcyclopropyl)cyclooctan-1-ol

InChI

InChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2

InChI Key

YKVGNWQCYOBEAC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 1 Phenylthio Cyclopropyl Cyclooctanol

Transformations Involving the Tertiary Hydroxyl Group

The tertiary alcohol is a key reactive site, capable of undergoing functionalization, elimination, and serving as a precursor to cationic intermediates that initiate rearrangements.

The tertiary hydroxyl group of 1-(1-(phenylthio)cyclopropyl)cyclooctanol can be converted into other functional groups, such as ethers and esters, through standard synthetic protocols. nih.gov However, the steric bulk imposed by the adjacent cyclooctyl and 1-(phenylthio)cyclopropyl moieties can influence reaction rates and conditions.

Etherification: The formation of an ether from this tertiary alcohol, for instance, via a Williamson ether synthesis, would be challenging due to steric hindrance making an S_N2 reaction with an alkyl halide unfavorable. More suitable methods would involve the reaction of the alcohol with a reagent like a diazoalkane under acidic catalysis or by forming the alkoxide and reacting it with a highly reactive electrophile such as a trialkyloxonium salt.

Esterification: Ester formation is typically more straightforward. While acid-catalyzed Fischer esterification with a carboxylic acid might be slow due to steric hindrance, the use of more reactive acylating agents can be effective. Reaction with an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like pyridine, would readily yield the corresponding ester. This approach circumvents the formation of a sterically hindered tetrahedral intermediate under equilibrium conditions.

Table 1: Representative Functionalization Reactions

Reaction TypeReagentsProduct ClassNotes
EsterificationAcyl Chloride (RCOCl), PyridineTertiary EsterGenerally efficient for sterically hindered alcohols.
EsterificationCarboxylic Anhydride ((RCO)₂O), DMAP (cat.)Tertiary EsterMild and effective acylation method.
EtherificationNaH, then Alkyl Halide (R-X)Tertiary EtherProne to elimination side reactions due to steric hindrance and the basic conditions.

Given the tertiary nature of the alcohol, its elimination to form an alkene is expected to proceed readily under acidic conditions via a unimolecular (E1) mechanism. youtube.comsaskoer.cayoutube.com The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). youtube.com

The departure of water generates a tertiary carbocation on the cyclooctane (B165968) ring. saskoer.ca A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. pearson.com In this case, elimination would likely lead to 1-(1-(phenylthio)cyclopropyl)cyclooct-1-ene as the major product. Other isomers may form depending on the accessibility of other β-hydrogens and potential carbocation rearrangements. doubtnut.comvedantu.com

Table 2: Potential Elimination Products

Product NameSubstitution PatternExpected Yield
1-(1-(phenylthio)cyclopropyl)cyclooct-1-eneTetrasubstitutedMajor (Zaitsev Product)
(1-(1-(phenylthio)cyclopropyl)cyclooctylidene)methaneDisubstitutedMinor (Hofmann-type, if pathway exists)

Activation of the hydroxyl group, particularly under acidic conditions, leads to the formation of a tertiary carbocation. This carbocation is not only tertiary but is also positioned adjacent to a cyclopropyl (B3062369) ring, classifying it as a cyclopropylcarbinyl cation. nih.govresearchgate.net This class of intermediates is known for its remarkable stability and propensity to undergo rapid skeletal rearrangements. researchgate.netrsc.org Therefore, the activation of the hydroxyl group is the initiating step for the complex rearrangement pathways discussed in section 3.2.2.

Reactivity of the Strained Cyclopropyl Ring System

The high ring strain (approximately 27 kcal/mol) of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, behaving in some respects like a carbon-carbon double bond. The presence of the electron-donating phenylthio group further polarizes and activates the ring.

The phenylthio-substituted cyclopropane can be considered a type of donor-acceptor (D-A) cyclopropane, where the sulfur atom acts as the donor. uni-regensburg.dersc.org This electronic feature makes the ring susceptible to cleavage by both electrophiles and nucleophiles, often promoted by Lewis acids. nih.govnih.gov

Electrophilic Ring-Opening: Treatment with an electrophile (E⁺), such as a halogen source, can lead to a 1,3-addition reaction. acs.org The electrophile would likely add to the carbon bearing the phenylthio group (C1 of the cyclopropane), with subsequent nucleophilic attack at the distal carbon (C3), cleaving the C1-C2 bond to relieve ring strain. Lewis acids like MgI₂ can catalyze such transformations. acs.org

Nucleophilic Ring-Opening: In the presence of a Lewis acid, which could coordinate to the sulfur atom, the cyclopropane ring becomes highly activated towards nucleophilic attack. uni-regensburg.de A nucleophile (Nu⁻) can attack one of the methylene (B1212753) carbons of the cyclopropyl ring in an S_{N}2-like fashion, leading to a ring-opened enolate intermediate that can be subsequently protonated. Thiophenolates are examples of nucleophiles that readily open activated cyclopropanes. researchgate.net

The most significant reactivity pathway for this compound involves the formation and subsequent rearrangement of the corresponding cyclopropylcarbinyl cation. researchgate.netrsc.org As mentioned in 3.1.3, this cation is readily formed upon protonation and loss of the tertiary hydroxyl group. nih.gov

Cyclopropylcarbinyl cations are non-classical, delocalized species that exist in rapid equilibrium with homoallyl and cyclobutyl cations. rsc.orgacs.org The specific outcome of the reaction depends on which of these cationic intermediates is trapped by a nucleophile.

Path A (Homoallylic Rearrangement): The cyclopropylcarbinyl cation can undergo ring opening to form a more stable, delocalized homoallylic cation. The phenylthio group can play a role in stabilizing this intermediate. Trapping of this cation by a nucleophile (e.g., water) would result in a ring-opened homoallylic alcohol. nih.govresearchgate.net

Path B (Cyclobutyl Rearrangement): The cation can also rearrange to a cyclobutyl cation, leading to a spirocyclic system. Subsequent reaction with a nucleophile would yield a cyclobutanol (B46151) derivative.

Path C (Desulfurative Cleavage): Under certain conditions, cleavage of the C-S bond can be promoted, particularly with reagents like N-fluorosulfonimide (NFSI) or iodine, generating a cyclopropylcarbinyl cation that can then react with various nucleophiles. researchgate.netresearchgate.net

The presence of the phenylthio group is expected to influence the stability of these cationic intermediates and may direct the regioselectivity of the nucleophilic attack. nih.gov

Table 3: Potential Products from Cyclopropylcarbinyl Cation Rearrangement

Cation IntermediateRearrangement TypePotential Product Class
Homoallyl CationCyclopropane Ring OpeningUnsaturated Ring-Opened Alcohols/Ethers
Cyclobutyl CationRing ExpansionSpirocyclic Cyclobutanols
Cyclopropylcarbinyl CationDirect Trapping (less common)Cyclopropyl-containing products (retention of structure)

Radical-Mediated Transformations of the Cyclopropane

The strained three-membered ring of this compound is susceptible to transformations initiated by radical species. The presence of the adjacent cyclooctanol (B1193912) and phenylthio groups provides pathways for radical-mediated ring-opening reactions. Typically, these reactions are initiated by the formation of a radical adjacent to the cyclopropane ring, which rapidly rearranges. psu.edu

In the context of this compound, a radical can be generated on the tertiary carbon bearing the hydroxyl group. This can be achieved through hydrogen abstraction from the hydroxyl group, forming an alkoxy radical. beilstein-journals.orgnih.gov This alkoxy radical intermediate is poised for β-scission, leading to the cleavage of one of the cyclopropyl C-C bonds. beilstein-journals.orgnih.gov This ring-opening is an exothermic process, driven by the release of the significant ring strain (approximately 115 kJ/mol) inherent in the cyclopropane moiety. psu.edu The regioselectivity of the ring cleavage is influenced by the substituents on the cyclopropane ring. ucl.ac.uk The resulting product is a ring-opened alkyl radical, which can then participate in further reactions, such as abstraction of a hydrogen atom or addition to a double bond. beilstein-journals.orgnih.gov The phenylthio group attached to the cyclopropane ring plays a crucial role in stabilizing the radical intermediates formed during this process, thereby facilitating the ring-opening transformation.

Chemical Behavior of the Phenylthio Moiety

Oxidation of the Thioether (e.g., to Sulfoxides, Sulfones)

The thioether functionality in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone without affecting the other functional groups. These transformations are valuable as they alter the electronic properties and steric bulk of the sulfur-containing group, which can be useful in synthetic applications.

The oxidation to the sulfoxide is typically achieved using mild oxidizing agents. For instance, reacting the parent compound with one equivalent of an oxidant like meta-chloroperbenzoic acid (m-CPBA) or tert-butyl hydroperoxide at low temperatures allows for the controlled formation of 1-(1-(phenylsulfinyl)cyclopropyl)cyclooctanol. unica.it The reaction of thioethers with two-electron oxidants such as hydrogen peroxide (H₂O₂) is also a common method for synthesizing sulfoxides. nih.gov

Further oxidation to the sulfone, 1-(1-(phenylsulfonyl)cyclopropyl)cyclooctanol, requires stronger conditions or an excess of the oxidizing agent. Using two or more equivalents of m-CPBA ensures the complete conversion of the thioether or the intermediate sulfoxide to the sulfone. unica.it These oxidation states significantly impact the chemical nature of the molecule; for example, the phenylsulfonyl group is a strong electron-withdrawing group and a good leaving group in certain reactions.

ProductOxidizing AgentStoichiometry (approx.)Typical Conditions
1-(1-(Phenylsulfinyl)cyclopropyl)cyclooctanolmeta-Chloroperbenzoic acid (m-CPBA)1 equivalentCHCl₃, 0 °C
1-(1-(Phenylsulfinyl)cyclopropyl)cyclooctanoltert-Butyl hydroperoxide (TBHP)1.5 equivalentsCH₂Cl₂, Room Temp
1-(1-(Phenylsulfonyl)cyclopropyl)cyclooctanolmeta-Chloroperbenzoic acid (m-CPBA)>2 equivalentsCHCl₃, 0 °C to Room Temp

Desulfurative Reactions and Cleavage of C-S Bonds

The carbon-sulfur (C-S) bond in the phenylthio group can be cleaved through various desulfurative reactions. rsc.org Such reactions are synthetically useful for removing the sulfur moiety and introducing other functional groups. Transition-metal-free methods have been developed for C-S bond cleavage, often employing reagents like N-bromosuccinimide (NBS) or electrophilic fluorinating agents such as Selectfluor. researchgate.net

One potential pathway for C-S bond cleavage involves the initial oxidation of the thioether. researchgate.net The resulting sulfoxide or sulfone is more susceptible to nucleophilic attack or elimination reactions that can lead to C-S bond scission. For instance, the radical cation of a sulfoxide can undergo heterolytic cleavage of the C-S bond. researchgate.net In the case of this compound, such cleavage would generate a cyclopropyl cation intermediate, which could then be trapped by nucleophiles present in the reaction medium.

Role of the Phenylthio Group in Directing Stereochemistry or Reactivity

The phenylthio group exerts a significant influence on the reactivity and stereochemical outcome of reactions involving this compound. Its presence can stabilize adjacent positive charges or radical intermediates that may form during a reaction. This stabilization effect is critical in controlling the regioselectivity of the cyclopropane ring-opening. nih.gov

In reactions proceeding through cationic intermediates, the sulfur atom can stabilize an adjacent carbocation through resonance, directing the course of the reaction. Similarly, in radical reactions, the phenylthio group can stabilize an adjacent radical center. This directing capability is also observed in reactions on neighboring functional groups. For example, α-phenylthio substituents are known to direct the stereochemistry of aldol (B89426) reactions of adjacent aldehydes. rsc.org In the context of this compound, the phenylthio group would be expected to influence the stereochemical outcome of any transformations occurring at the cyclooctanol ring or during the opening of the cyclopropane ring.

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity

The chemical behavior of this compound is governed by the interplay between its three constituent functional groups: the cyclopropane ring, the phenylthio moiety, and the cyclooctanol group. The interactions between these groups can be synergistic, where they cooperate to facilitate a particular reaction, or antagonistic, where they hinder or compete with each other.

A prime example of a synergistic effect is observed in the acid-catalyzed or radical-mediated ring-opening of the cyclopropane. The cyclooctanol's hydroxyl group can act as the initiation site, either by protonation and loss of water to form a carbocation, or by hydrogen abstraction to form an alkoxy radical. beilstein-journals.orgnih.govchemicalbook.com The resulting reactive center is positioned directly adjacent to the cyclopropane ring. The high ring strain of the cyclopropane provides a strong thermodynamic driving force for ring-opening. psu.edu This process is further facilitated by the phenylthio group, which can stabilize the resulting cationic or radical intermediate formed upon ring cleavage. This cooperative interaction makes the cyclopropylcarbinyl-type rearrangement a highly favorable pathway for this molecule.

Conversely, antagonistic effects could arise in reactions where different functional groups compete for a reagent. For example, during oxidation, both the thioether and the tertiary alcohol could potentially react. However, the thioether is generally more susceptible to oxidation by reagents like m-CPBA than the tertiary alcohol, allowing for selective transformation under controlled conditions. unica.it The bulky cyclooctyl group may also sterically hinder reactions at the sulfur atom or the cyclopropane ring, an effect that could be either beneficial or detrimental depending on the desired transformation.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the reaction mechanisms for the transformations of this compound is crucial for predicting its reactivity and controlling reaction outcomes. Key intermediates play a pivotal role in these mechanistic pathways.

Radical Ring-Opening Mechanism: A likely mechanism for radical-mediated transformation begins with the formation of a cyclooctanoxy radical from the tertiary alcohol. This can be initiated by a radical initiator abstracting the hydroxyl hydrogen. The resulting alkoxy radical (I ) is a key intermediate. This intermediate undergoes rapid β-scission, cleaving the C1-C2 bond of the cyclopropane ring to relieve ring strain. This step forms a more stable, ring-opened carbon-centered radical (II ). The phenylthio group stabilizes this radical intermediate. The final product is formed when this radical abstracts a hydrogen atom from the solvent or another species.

Cationic Ring-Opening Mechanism: In the presence of acid, the hydroxyl group can be protonated, forming an oxonium ion. Departure of a water molecule generates a tertiary carbocation (III ) on the cyclooctyl ring, adjacent to the cyclopropane. This cyclopropylcarbinyl cation is a key intermediate that can undergo rearrangement. The strained C-C bonds of the cyclopropane can attack the carbocation, leading to a ring-expanded product or other rearranged structures. The phenylthio group plays a critical role by stabilizing the positive charge through its sulfur lone pairs, influencing the regiochemistry and stereochemistry of the rearrangement.

Oxidation Mechanism: The oxidation of the thioether to a sulfoxide or sulfone proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant (e.g., m-CPBA). The reaction involves a concerted mechanism where the S-O bond is formed as the O-O bond of the peroxy acid cleaves. For the formation of the sulfone, this process occurs a second time on the intermediate sulfoxide.

By identifying these key intermediates—such as the alkoxy radical (I ), the ring-opened alkyl radical (II ), and the cyclopropylcarbinyl cation (III )—researchers can better devise synthetic strategies and control the diverse reactivity of this compound.

Advanced Spectroscopic and Chromatographic Methods for Structural and Stereochemical Elucidation of Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like 1-(1-(Phenylthio)cyclopropyl)cyclooctanol, ¹H and ¹³C NMR would be the primary experiments conducted.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration of the signal reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom typically gives rise to a distinct signal. The chemical shift of these signals is indicative of the type of carbon (e.g., alkyl, alcohol, aromatic).

While specific data for this compound is not present in the provided search results, data for analogous compounds like 1-(1-(phenylthio)cyclopropyl)propan-1-one can be used for illustration. unica.itnih.gov

Illustrative ¹H and ¹³C NMR Data for a Related Compound: 1-(1-(Phenylthio)cyclopropyl)propan-1-one unica.itnih.gov

Assignment ¹H NMR (500 MHz, CDCl₃) δ / ppm ¹³C NMR (126 MHz, CDCl₃) δ / ppm
Phenyl-H7.24-7.35 (m)135.8, 129.2, 128.9, 127.0
Cyclopropyl-H1.33 (q, J = 4.6 Hz), 1.68 (q, J = 4.6 Hz)17.0, 31.2
-CH₂-2.71-2.99 (m)39.3
-CH₃1.44 (s)22.2
C=O-211.9
C-S-42.8

This table is generated based on data for a similar compound to illustrate the expected NMR data.

Two-dimensional (2D) NMR techniques are powerful for resolving complex structures and establishing stereochemistry.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in a spin system. For this compound, COSY would be used to trace the connectivity within the cyclooctanol (B1193912) and cyclopropyl (B3062369) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This is the primary NMR method for determining stereochemical relationships. For a cyclic system like this compound, NOESY could help determine the relative orientation of the cyclopropyl and phenylthio groups with respect to the cyclooctanol ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is critical for confirming the molecular formula of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For this compound (C₁₇H₂₄OS), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high accuracy of the mass measurement helps to distinguish between different possible elemental compositions.

Illustrative HRMS Data for Related Arylthio-Cyclopropyl Compounds unica.it

Compound Molecular Formula Calculated m/z [M+Na]⁺ Found m/z
(4-methoxyphenyl)(1-(phenylthio)cyclopropyl)methanoneC₁₇H₁₆NaO₂S307.0773307.0773
(4-fluorophenyl)(1-(phenylthio)cyclopropyl)methanoneC₁₆H₁₃FNaOS295.0569295.0569

This table showcases HRMS data for similar compounds to exemplify the precision of the technique.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, key expected absorptions would include a broad O-H stretch for the alcohol group, C-H stretches for the alkyl and aromatic groups, and C-O and C-S stretching vibrations.

Expected IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Alcohol (O-H stretch)3600-3200 (broad)
Aromatic C-H stretch3100-3000
Alkyl C-H stretch3000-2850
Aromatic C=C stretch1600-1450
C-O stretch1260-1000
C-S stretch800-600

This table is based on general IR absorption ranges for the expected functional groups.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be grown. mdpi.com This technique can unambiguously establish bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. researchgate.net For a compound with multiple stereocenters, such as potential diastereomers of this compound, X-ray crystallography would provide the definitive structural proof. researchgate.net The process involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components of a mixture. For a chiral molecule like this compound, which can exist as a pair of enantiomers, chiral HPLC is essential for determining the enantiomeric excess (e.e.) of a synthetic product. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com By comparing the retention times and peak areas of the enantiomers to those of a racemic standard, the purity and enantiomeric ratio of a sample can be accurately determined. The choice of the CSP and the mobile phase is critical for achieving good separation. researchgate.netresearchgate.net

Applications of 1 1 Phenylthio Cyclopropyl Cyclooctanol As a Versatile Building Block in Complex Organic Synthesis

Precursor to Advanced Synthetic Intermediates and Functionalized Molecules

1-(1-(Phenylthio)cyclopropyl)cyclooctanol is a potent precursor for a variety of advanced synthetic intermediates. The presence of the phenylthio group on the cyclopropane (B1198618) ring is particularly significant, as it allows for further functionalization. Aryl cyclopropyl (B3062369) sulfides are recognized as remarkable synthons in organic synthesis. nih.gov The proton alpha to the sulfur atom can be abstracted by a strong base, creating a nucleophilic cyclopropyl carbanion. This intermediate can then react with a range of electrophiles to introduce new functional groups. nih.gov

Moreover, the sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or a sulfone. unica.itnih.gov These oxidized derivatives are themselves valuable intermediates, for instance, in sulfoxide-magnesium exchange reactions to form Grignard reagents. nih.gov The tertiary alcohol on the cyclooctanol (B1193912) ring can be used to direct reactions or be transformed into other functional groups, further expanding the synthetic utility of this building block.

A number of arylthio-cyclopropyl carbonyl compounds have been synthesized through continuous-flow processes, highlighting the scalability of methods to produce such valuable building blocks. unica.itnih.govresearchgate.net These carbonyl compounds can undergo a variety of transformations, including oxidation to carboxylic acids or conversion to oxiranes, demonstrating the versatility of the 1-(phenylthio)cyclopropyl moiety. unica.itnih.gov

Table 1: Potential Transformations of the 1-(Phenylthio)cyclopropyl Moiety

Reaction Type Reagents Resulting Intermediate/Functional Group
Deprotonation-Alkylation Strong Base (e.g., n-BuLi), Electrophile (e.g., Alkyl Halide) Alkylated Cyclopropane
Oxidation Oxidizing Agent (e.g., m-CPBA) Cyclopropyl Sulfoxide/Sulfone
Sulfoxide-Metal Exchange Grignard Reagent Cyclopropyl Grignard Reagent

Role in the Construction of Bridged, Fused, or Spirocyclic Systems

The strained three-membered ring of the cyclopropyl group in this compound is a key feature that can be exploited for the construction of more complex cyclic systems. Donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound belong, are known to act as synthetic equivalents of 1,3-dipoles. nih.gov This reactivity allows them to participate in cycloaddition reactions to form five-membered rings. nih.gov

Furthermore, ring-expansion reactions are a characteristic feature of cyclopropyl carbinols and related structures. Treatment of 1-(arylthio)cyclopropylcarbinyl alcohols with acids can induce a rearrangement to yield cyclobutanones. nih.gov In the context of this compound, the large cyclooctane (B165968) ring could influence the stereochemical outcome of such rearrangements or participate in intramolecular reactions. Activation of the tertiary alcohol could generate a carbocation that intramolecularly reacts with the cyclopropane ring, potentially leading to the formation of spirocyclic or fused bicyclic systems. The synthesis of 1-arylnaphthalenes from cyclopropyl ketones demonstrates the utility of cyclopropyl rings in forming fused aromatic systems under acidic conditions. researchgate.net

Utilization in Cascade Reactions and Multicomponent Transformations

Cascade reactions offer an efficient means of building molecular complexity in a single operation. The reactivity of the cyclopropyl group in this compound makes it an ideal candidate for initiating such cascades. For instance, cyclopropyl ketones can undergo a cascade reaction involving ring-opening, cyclization, and a retro-Mannich reaction to form 1,2-disubstituted benzimidazoles under metal-free and solventless conditions. nih.gov Oxidation of the tertiary alcohol in this compound would yield the corresponding cyclopropyl ketone, which could then participate in similar cascade transformations.

The donor-acceptor nature of the phenylthio-substituted cyclopropane ring allows it to react with a variety of partners, including alkenes and dipoles, which can be the basis for designing cascade sequences to rapidly assemble polycyclic structures. nih.gov

Development of Novel Reagents or Catalysts Through Derivatization of this compound

Derivatization of this compound can lead to the development of novel reagents with unique properties. A notable example is the conversion of the phenylthio group to a sulfoxide, followed by a sulfoxide-magnesium exchange. This process would generate a cyclopropyl Grignard reagent bearing a cyclooctanol moiety. nih.govnih.gov Such a reagent could exhibit unique reactivity and selectivity in additions to carbonyls and other electrophiles due to the steric bulk of the cyclooctanol ring.

Furthermore, the cyclopropylamine moiety is a significant structural feature in medicinal chemistry, found in various therapeutic agents, including monoamine oxidase inhibitors. While not directly applicable to the title compound, it highlights the potential for nitrogen-containing derivatives of the cyclopropane ring to have biological activity, suggesting that derivatives of this compound could serve as scaffolds for the development of new bioactive molecules or chemical probes.

Integration into Divergent Synthetic Strategies for Molecular Diversity

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common starting material. beilstein-journals.org this compound is well-suited for this approach due to its two distinct and orthogonally reactive functional groups: the tertiary alcohol and the phenylthio-cyclopropyl unit.

A strategy for the divergent synthesis of cyclopropane-containing compounds has been demonstrated using a bifunctional cyclopropane precursor with ester and sulfide functionalities. nih.govnih.govresearchgate.net These two groups can be manipulated independently to create a wide array of derivatives. Similarly, the tertiary alcohol of this compound can be derivatized (e.g., through etherification, esterification, or substitution) independently of the phenylthio-cyclopropyl group. The latter can undergo its own set of transformations, such as oxidation, substitution via the carbanion, or participation in cycloadditions. This orthogonal reactivity allows for the systematic generation of a library of complex molecules with varied stereochemistry and functionality, which is highly valuable in drug discovery and materials science. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Aryl cyclopropyl sulfides
Cyclopropyl sulfoxide
Cyclopropyl sulfone
1-(Arylthio)cyclopropylcarbinyl alcohols
Cyclobutanones
Cyclopropyl ketones
1,2-Disubstituted benzimidazoles
1-Arylnaphthalenes

Future Research Directions and Unexplored Avenues for 1 1 Phenylthio Cyclopropyl Cyclooctanol

Development of Novel and More Efficient Synthetic Strategies

Current synthetic approaches to analogous cyclopropyl (B3062369) carbinols often involve the addition of an organometallic reagent to a corresponding ketone. Future research could focus on developing more efficient and novel strategies for the synthesis of 1-(1-(phenylthio)cyclopropyl)cyclooctanol.

One promising avenue is the exploration of acid-catalyzed reactions of 2-hydroxycyclobutanones with thiols, which have been shown to produce various arylthio-cyclopropyl carbonyl compounds. nih.govunica.it Adapting this methodology to include a cyclooctanone (B32682) precursor could provide a direct and atom-economical route to the target molecule. Another area of investigation could be the Corey-Chaykovsky cyclopropanation of a suitable precursor, a method known for its utility in the synthesis of donor-acceptor cyclopropanes. nih.gov

Synthetic StrategyPrecursorsPotential Advantages
Organometallic Addition1-(Phenylthio)cyclopropyl lithium and CyclooctanoneStraightforward, well-established methodology.
Acid-catalyzed Ring Contraction2-Hydroxycyclobutanone derivative and Thiophenol with CyclooctanonePotentially higher efficiency and atom economy. nih.gov
Corey-Chaykovsky Cyclopropanationα,β-Unsaturated ketone derived from cyclooctanoneAccess to a variety of substituted analogs. nih.gov

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The phenylthio group in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the cyclopropane (B1198618) ring and opening up new avenues for reactivity. unica.itmdpi.com These oxidized derivatives could serve as valuable intermediates in the synthesis of more complex molecules.

Furthermore, the cyclopropyl group itself is a latent 1,3-dipole synthon and can participate in various ring-opening and expansion reactions. Investigating the behavior of this compound under Lewis or Brønsted acid catalysis could lead to the discovery of novel rearrangements and transformations, potentially yielding unique carbocyclic or heterocyclic scaffolds.

Asymmetric Synthesis of Enantiopure this compound and its Derivatives

The development of methods for the asymmetric synthesis of this compound is a crucial area for future research. researchgate.net Chiral versions of this compound could be valuable as building blocks in the synthesis of biologically active molecules. Strategies employing chiral auxiliaries or chiral catalysts in the key bond-forming steps could be explored. rsc.org

For instance, a chiral N,N'-dioxide-scandium(III) complex has been successfully used for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, suggesting its potential application in the enantioselective synthesis of derivatives of the title compound. researchgate.net

Asymmetric ApproachMethodologyPotential Outcome
Chiral AuxiliariesAttachment of a chiral auxiliary to a precursor molecule.Diastereoselective synthesis of intermediates. rsc.org
Chiral CatalysisUse of a chiral catalyst in a key synthetic step.Enantioselective formation of the target compound or its derivatives. nih.gov
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture.Separation of enantiomers.

Studies on the Solid-State Chemistry and Materials Science Applications

The solid-state properties of this compound and its derivatives remain entirely unexplored. Investigations into its crystal structure, polymorphism, and intermolecular interactions could reveal interesting solid-state phenomena. The presence of both aromatic and alicyclic groups, along with a hydroxyl functionality, suggests the potential for the formation of well-defined supramolecular architectures through hydrogen bonding and other non-covalent interactions.

The unique molecular shape and functional groups could also make this compound a candidate for applications in materials science, for example, as a component in the design of novel liquid crystals or as a building block for porous organic frameworks.

Application in Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to continuous flow systems could offer significant advantages in terms of safety, scalability, and reproducibility. nih.govnih.gov The development of a continuous-flow synthesis of related arylthio-cyclopropyl carbonyl compounds has already been reported, demonstrating the feasibility of this approach. nih.govresearchgate.net

Furthermore, the integration of flow chemistry with automated synthesis platforms could enable the rapid generation of a library of derivatives of this compound. researchgate.netnih.gov This would facilitate the systematic exploration of its structure-activity relationships in various applications, from medicinal chemistry to materials science.

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